硒酸镍

描述

Nickel selenate is a compound that has been studied for its unique properties and potential applications in various fields. Its thermal behavior, decomposition intermediates, and structural changes under different temperature conditions are of particular interest to researchers (Gaglieri, Alarcon, Moura, & Caires, 2020).

Synthesis and Molecular Structure Analysis

Nickel selenate has been synthesized through various methods, including reactions involving nickel compounds and selenate sources. The molecular structure has been characterized using techniques such as X-ray diffraction and infrared spectroscopy, which help in understanding the coordination and bonding within the compound (Xu, Shi, Guan, Shi, & Zhao, 2013).

Chemical Reactions and Properties

The compound participates in several chemical reactions, including transformations relevant to its potential applications in catalysis and material science. The interaction with other substances, such as in the formation of nickel complexes, has been explored to understand its reactivity and functional applications (Miki, Tsuchiya, Nakajima, & Nishihara, 2017).

Physical Properties Analysis

The physical properties of nickel selenate, such as color changes with temperature and its thermal behavior, have been extensively studied. These studies include thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry, which provide insights into the compound’s stability, phase transitions, and decomposition pathways (Gaglieri et al., 2020).

Chemical Properties Analysis

The chemical properties of nickel selenate, including its reactivity, stability under various conditions, and interactions with other chemical species, have been the subject of detailed studies. These investigations help in understanding the compound's potential for various applications and its behavior in different environmental conditions (Nkhili, Rekik, Naïli, Mhiri, & Bataille, 2017).

科研应用

植物生长和生理参数的调节:硒酸镍参与研究其在金属胁迫下对植物的影响。例如,生菜中硒(如硒酸盐形式)与镍的相互作用表明,硒可以改变植物中镍的活性。这不仅取决于浓度,还取决于硒的形式。研究表明,特定浓度和形式的硒对植物可能有益也可能有毒,突显了硒酸镍在植物生理学中的微妙作用 (Hawrylak-Nowak & Matraszek-Gawron, 2020)。

材料表征和应用:对硒酸镍进行表征以了解其热行为和作为合成前体在应用中的潜力。研究发现,六水合硒酸镍在加热时会发生颜色变化,因为水分子释放,改变其吸收光谱并修改晶体结构。这些信息对确定在各种应用中使用硒酸镍的条件至关重要 (Gaglieri et al., 2020)。

环境和分析化学:关于离子色谱法测定亚硒酸盐和硒酸盐,并通过原子吸收光谱进行硒特异性检测的研究包括探索不同流动相和研究其他物质的干扰。这些研究对环境监测和了解硒酸镍在不同条件下的行为至关重要 (Kölbl等,1993)。

晶体学和材料研究:对镍系双硒酸盐的广泛研究已进行。这包括研究不同碱金属的各种镍硒酸盐的性质,它们的晶体学细节以及对理解这些化合物的材料性质的影响 (Tutton, 1917)。

化学合成和催化:硒酸镍还参与化学合成和催化。例如,使用硒粉开发了镍催化的咪唑[1,2-α]吡啶的C(sp2)-H硒化反应,突显了硒酸镍在促进新颖和高效催化过程中的作用 (Zhu等,2018)。

Safety And Hazards

未来方向

性质

IUPAC Name |

nickel(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSBABHZOSWARI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

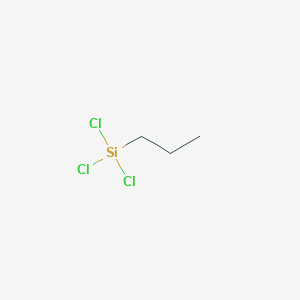

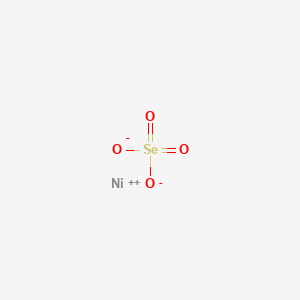

[O-][Se](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934009 | |

| Record name | Nickel(2+) selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel selenate | |

CAS RN |

15060-62-5 | |

| Record name | Nickel selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)